



Application Notes and Protocols: SR9011 Hydrochloride in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR9011 hydrochloride	
Cat. No.:	B3049455	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9011 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery and play a vital role in regulating metabolic processes.[2][3] REV-ERBα is highly expressed in the liver, skeletal muscle, and adipose tissue, where it modulates the expression of genes involved in lipid and glucose metabolism.[1] Pharmacological activation of REV-ERB by SR9011 has demonstrated significant metabolic effects in animal models, making it a valuable research tool for studying the interplay between circadian rhythms and metabolic diseases, particularly diet-induced obesity (DIO).[3][4] In DIO mouse models, SR9011 has been shown to increase energy expenditure, reduce fat mass, and improve dyslipidemia and hyperglycemia, without affecting food intake.[3][4][5]

These application notes provide a comprehensive overview of the use of SR9011 in DIO models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data from preclinical studies.

Mechanism of Action

SR9011 functions by binding to and activating the REV-ERB α and REV-ERB β nuclear receptors.[1] As a REV-ERB agonist, SR9011 enhances the natural repressive function of

Methodological & Application



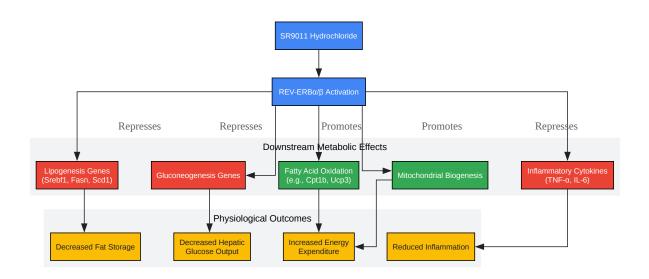


these receptors on their target genes.[1] This modulation of gene expression leads to several key metabolic outcomes:

- Suppression of Lipogenesis: SR9011 represses the expression of key genes involved in fat storage and synthesis in the liver and adipose tissue, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (Fasn), and Stearoyl-CoA Desaturase 1 (Scd1).[1][3]
- Increased Fatty Acid and Glucose Oxidation: The compound promotes the expression of genes involved in fat and glucose burning for energy in skeletal muscle, thereby increasing the overall metabolic rate.[3]
- Enhanced Mitochondrial Biogenesis: SR9011 can increase the number and activity of mitochondria, the powerhouses of the cell, further boosting energy expenditure.[1][6]
- Reduced Hepatic Glucose Production: It can lower glucose output from the liver, which may contribute to improved glucose tolerance and insulin sensitivity.[1][6]
- Anti-inflammatory Effects: SR9011 has been shown to reduce the expression of inflammatory markers like TNF-α and IL-6.[1][7]

Signaling Pathway of SR9011 in Metabolic Regulation





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Caption: SR9011 activates REV-ERB, altering gene expression to reduce fat and glucose production.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies using SR9011 in mouse models of diet-induced obesity.

Table 1: Effects of SR9011 on Body Composition and Energy Expenditure



Parameter	Mouse Strain	SR9011 Dose & Duration	Result	Reference
Body Weight	BALB/c	100 mg/kg, i.p., b.i.d., 12 days	Weight loss observed	[3][4]
Fat Mass	BALB/c	100 mg/kg, i.p., b.i.d., 12 days	Decreased fat mass	[3][4]
Fat Mass	DIO C57BL/6	Not specified	Reduced by over 15% in 10 days	[1]
Fat Mass	C57BL/6	100 mg/kg, i.p., b.i.d., 10 days	Decreased fat mass confirmed by DEXA	[3][4]
**Oxygen Consumption (VO ₂) **	C57BL/6	100 mg/kg, i.p., b.i.d., 10 days	Increased by 5% (diurnal and nocturnal)	[4][5]
Locomotor Activity	C57BL/6	100 mg/kg, i.p., b.i.d., 10 days	Decreased by 15%	[3][4]
Food Intake	BALB/c & C57BL/6	100 mg/kg, i.p., b.i.d., 10-12 days	No significant effect	[3][4]
Respiratory Exchange Ratio (RER)	C57BL/6	100 mg/kg, i.p., b.i.d., 10 days	No significant change	[3][4]

b.i.d.: bis in die (twice a day); i.p.: intraperitoneal; DEXA: Dual-energy X-ray absorptiometry.

Table 2: Effects of SR9011 on Plasma Metabolic Markers in Lean Mice



Parameter	Mouse Strain	SR9011 Dose & Duration	Result	Reference
Plasma Triglycerides	Lean C57BL/6	Not specified	Decreased levels	[3]
Plasma Total Cholesterol	Lean C57BL/6	Not specified	Decreased levels	[3]

Note: Data for DIO mice specifically on these markers was detailed for the related compound SR9009, which showed a 12% decrease in triglycerides and a 47% decrease in total cholesterol.[3] Effects are expected to be similar for SR9011.

Experimental Protocols

This section outlines a typical protocol for evaluating the effects of SR9011 in a diet-induced obesity mouse model.

Animal Model and Diet-Induced Obesity Induction

- Animal Strain: C57BL/6 mice are commonly used as they are susceptible to developing obesity, dyslipidemia, and insulin resistance on a high-fat diet.
- Age and Sex: Start with male mice aged 6-8 weeks.
- Housing: House mice under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.
- Obesity Induction:
 - Feed mice a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 12-14 weeks.[3]
 - A control group should be maintained on a standard chow diet.
 - Monitor body weight weekly to confirm the development of obesity. DIO mice typically reach an average weight of around 40g.[3]



SR9011 Hydrochloride Preparation and Administration

- Compound: SR9011 hydrochloride.
- Vehicle: A common vehicle for SR9011 is a solution of DMSO, Tween 80, and saline. Note: The exact formulation may require optimization for solubility and stability.
- Dosage: A widely reported effective dose is 100 mg/kg body weight.[3][4]
- Route of Administration: Intraperitoneal (i.p.) injection is the most common route used in published studies to ensure bioavailability.[3][4]
- Dosing Schedule: Administer SR9011 twice daily (b.i.d.), typically at the beginning of the light cycle (Zeitgeber Time 0, ZT0) and the beginning of the dark cycle (ZT12).[3]
- Control Group: The DIO control group should receive vehicle-only injections following the same schedule and volume as the treatment group.
- Treatment Duration: A treatment period of 10 to 30 days is typical for observing significant effects on body composition and metabolic parameters.[3]

Experimental Workflow Diagram





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- To cite this document: BenchChem. [Application Notes and Protocols: SR9011 Hydrochloride in Diet-Induced Obesity Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049455#sr9011-hydrochloride-use-in-diet-induced-obesity-models]

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